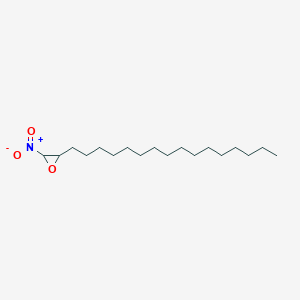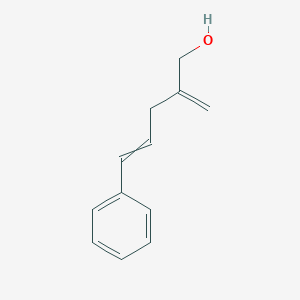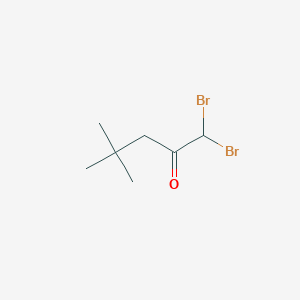
1,1-Dibromo-4,4-dimethylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-4,4-dimethylpentan-2-one is an organic compound with the molecular formula C7H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-4,4-dimethylpentan-2-one typically involves the bromination of 4,4-dimethylpentan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-4,4-dimethylpentan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 4,4-dimethylpentan-2-one by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4,4-Dimethylpentan-2-one.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-4,4-dimethylpentan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-4,4-dimethylpentan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the ketone group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to substitution reactions. Additionally, the ketone group can undergo reduction or oxidation, altering the compound’s chemical structure and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-4,4-dimethylpentane: Similar in structure but differs in the position of bromine atoms.
1,2-Dibromo-4,4-dimethylpentane: Another brominated derivative with different bromine atom positions.
4,4-Dimethylpentan-2-one: The non-brominated parent compound.
Uniqueness
1,1-Dibromo-4,4-dimethylpentan-2-one is unique due to its specific bromination pattern, which imparts distinct reactivity and chemical properties. This compound’s ability to undergo selective substitution and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
54665-35-9 |
|---|---|
Molekularformel |
C7H12Br2O |
Molekulargewicht |
271.98 g/mol |
IUPAC-Name |
1,1-dibromo-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H12Br2O/c1-7(2,3)4-5(10)6(8)9/h6H,4H2,1-3H3 |
InChI-Schlüssel |
GJKFJBFILCMJSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
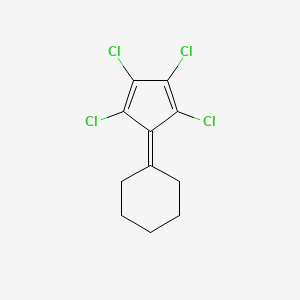
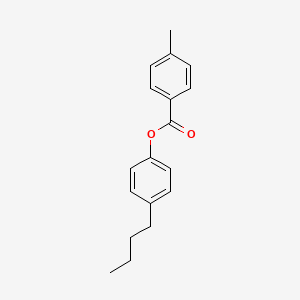
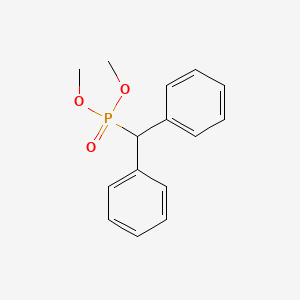
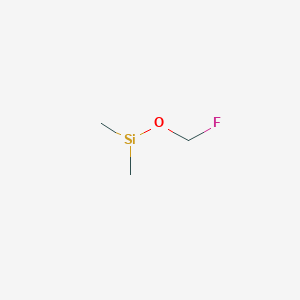
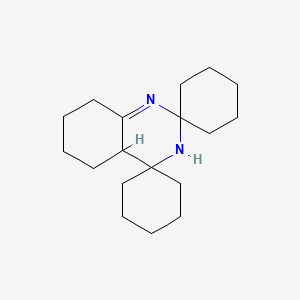
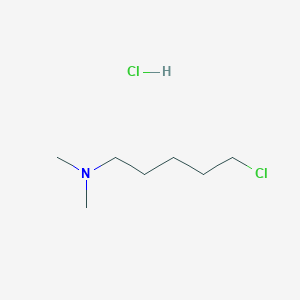
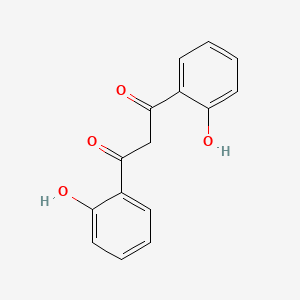

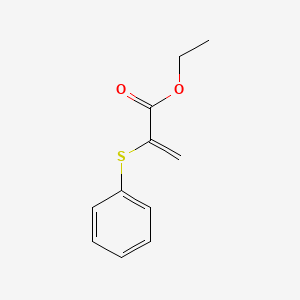
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
